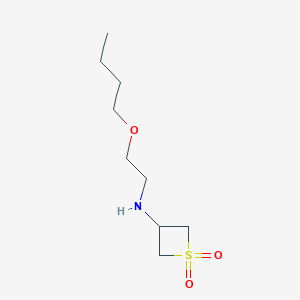![molecular formula C12H17NO2 B13021804 (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13021804.png)
(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a phenyl group substituted with an isopropyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(propan-2-yl)benzaldehyde and glycine.
Mannich Reaction: The key step involves a Mannich reaction, where 2-(propan-2-yl)benzaldehyde reacts with glycine and formaldehyde in the presence of an acid catalyst to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its chiral nature makes it a valuable tool for studying stereospecific interactions in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptide-based drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid: A compound with similar structural features but different functional groups.
Uniqueness
(3R)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is unique due to its chiral center and the presence of both an amino group and a phenyl group substituted with an isopropyl group. This combination of features makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
AMNDKHPMSNJEIA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[C@@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


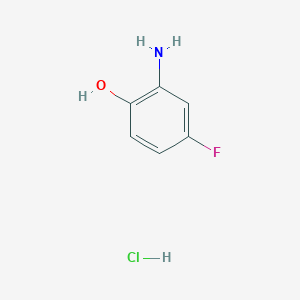
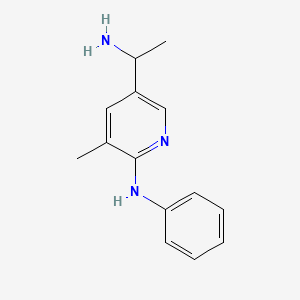
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
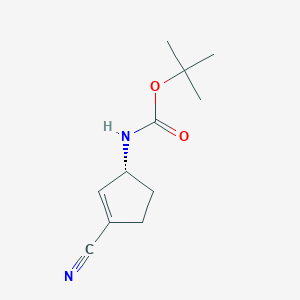
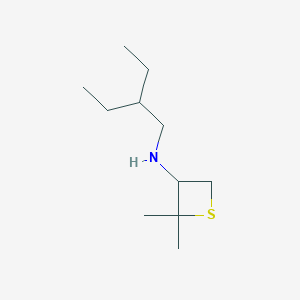
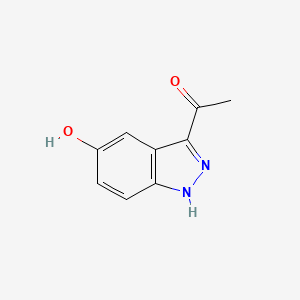
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
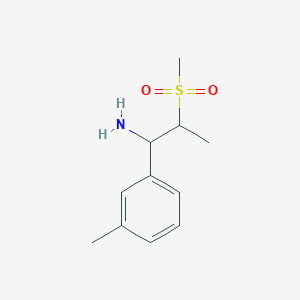
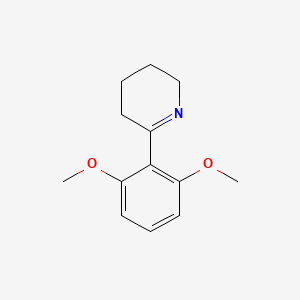
![tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13021783.png)
